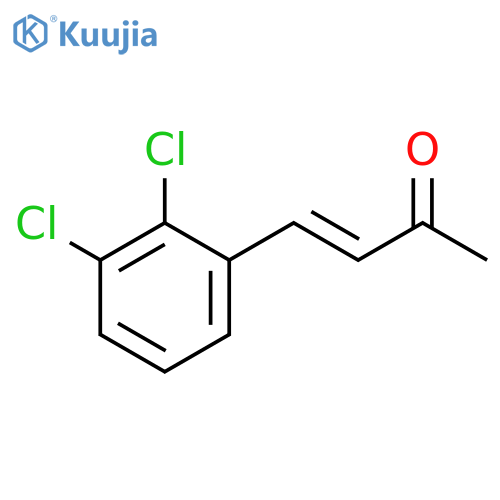

Cas no 1685245-63-9 (4-(2,3-dichlorophenyl)but-3-en-2-one)

1685245-63-9 structure

商品名:4-(2,3-dichlorophenyl)but-3-en-2-one

4-(2,3-dichlorophenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- Clevidipine Impurity 17

- 4-(2,3-dichlorophenyl)but-3-en-2-one

-

- インチ: 1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+

- InChIKey: NADXJKDCNCNFHO-AATRIKPKSA-N

- ほほえんだ: CC(=O)/C=C/C1=CC=CC(Cl)=C1Cl

4-(2,3-dichlorophenyl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963711-10.0g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-1963711-0.25g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 0.25g |

$249.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-2.5g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 2.5g |

$529.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-0.05g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 0.05g |

$227.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-0.1g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 0.1g |

$238.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-1.0g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1963711-5.0g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1963711-10g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 10g |

$1163.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-1g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 1g |

$271.0 | 2023-09-17 | ||

| Enamine | EN300-1963711-0.5g |

4-(2,3-dichlorophenyl)but-3-en-2-one |

1685245-63-9 | 0.5g |

$260.0 | 2023-09-17 |

4-(2,3-dichlorophenyl)but-3-en-2-one 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1685245-63-9 (4-(2,3-dichlorophenyl)but-3-en-2-one) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量